molecular formula C16H19N5O3 B11488683 Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11488683
M. Wt: 329.35 g/mol
InChI Key: KENMKQYKHIVTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a methoxyphenyl group and a propan-2-yl ester group

Preparation Methods

The synthesis of PROPAN-2-YL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable amidine with a diketone.

    Coupling of the Tetrazole and Pyrimidine Rings: The tetrazole and pyrimidine rings can be coupled together using a suitable coupling reagent such as phosphorus oxychloride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors or alternative catalysts.

Chemical Reactions Analysis

PROPAN-2-YL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate.

Scientific Research Applications

PROPAN-2-YL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Biological Research: The compound can be used as a tool in biological research to study the effects of tetrazolopyrimidine derivatives on various biological pathways and targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex organic molecules, making it valuable in synthetic organic chemistry.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

PROPAN-2-YL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Tetrazolopyrimidine Derivatives: These compounds share the tetrazolopyrimidine core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as tetrazole-based pharmaceuticals, may exhibit similar biological activities but differ in their overall structure and specific effects.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as pyrimidine-based drugs, may also exhibit similar activities but with different mechanisms of action and target specificity.

The uniqueness of PROPAN-2-YL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of the tetrazole and pyrimidine rings, along with its unique substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H19N5O3/c1-9(2)24-15(22)13-10(3)17-16-18-19-20-21(16)14(13)11-6-5-7-12(8-11)23-4/h5-9,14H,1-4H3,(H,17,18,20)

InChI Key

KENMKQYKHIVTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.